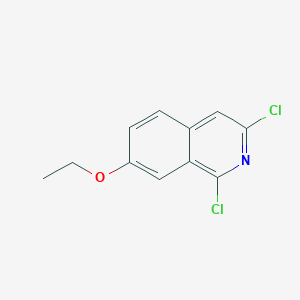
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluoro and iodo substituents. The final step involves esterification to form the ethyl propanoate group.
Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The introduction of the fluoro and iodo groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be done using reagents like Selectfluor, while iodination can be carried out using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid.
Reduction: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanol.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity, leading to specific biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate can be compared with other indole derivatives:
Ethyl 3-(4-Fluoro-3-indolyl)propanoate: Lacks the iodo group, which may affect its biological activity.
Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluoro group, leading to different binding properties.
Ethyl 3-(4-Chloro-5-iodo-3-indolyl)propanoate: The chloro group can alter the compound’s reactivity and biological effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13FINO2 |
|---|---|
Peso molecular |
361.15 g/mol |
Nombre IUPAC |
ethyl 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13FINO2/c1-2-18-11(17)6-3-8-7-16-10-5-4-9(15)13(14)12(8)10/h4-5,7,16H,2-3,6H2,1H3 |
Clave InChI |
GSAPJFZAVNMGNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CNC2=C1C(=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)












